molecular formula C8H19ClN2O B077087 2-Amino-N,N-dipropylacetamide hydrochloride CAS No. 11099-03-9

2-Amino-N,N-dipropylacetamide hydrochloride

Cat. No.: B077087
CAS No.: 11099-03-9
M. Wt: 194.7 g/mol
InChI Key: GBPWTMZRCAESKB-UHFFFAOYSA-N
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Description

2-Amino-N,N-dipropylacetamide hydrochloride is a chemical compound with the molecular formula C8H19ClN2O. It is known for its various applications in scientific research and industry. The compound is characterized by the presence of an amino group, two propyl groups, and an acetamide moiety, all of which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N,N-dipropylacetamide hydrochloride typically involves the reaction of 2-aminoacetamide with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires the use of a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically obtained in high purity through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N,N-dipropylacetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amides, nitriles, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-N,N-dipropylacetamide hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-N,N-dipropylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include modulation of enzyme activity, alteration of protein-protein interactions, and changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N,N-dimethylacetamide hydrochloride
  • 2-Amino-N,N-diethylacetamide hydrochloride
  • 2-Amino-N,N-dibutylacetamide hydrochloride

Uniqueness

2-Amino-N,N-dipropylacetamide hydrochloride is unique due to its specific structural features, such as the presence of two propyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-amino-N,N-dipropylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.ClH/c1-3-5-10(6-4-2)8(11)7-9;/h3-7,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPWTMZRCAESKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0026040
Record name C.I. Solvent Black 5
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Molecular Weight

194.70 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

C.i. solvent black 5 is a black powder. (NTP, 1992)
Record name C.I. SOLVENT BLACK 5
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
Record name C.I. SOLVENT BLACK 5
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CAS No.

11099-03-9
Record name C.I. SOLVENT BLACK 5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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